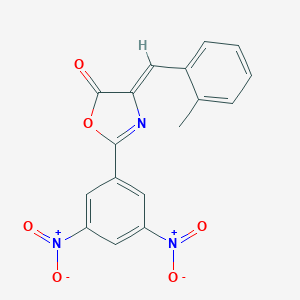![molecular formula C31H36ClN5O2 B386738 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE](/img/structure/B386738.png)
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with the molecular formula C20H23ClN4O2 . This compound is notable for its unique structure, which includes multiple functional groups such as chloro, diethylamino, and benzylidene hydrazino groups.
Preparation Methods
The synthesis of 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The diethylamino and benzylidene hydrazino groups play a crucial role in binding to target molecules, influencing biological pathways and exerting its effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- 4-chloro-N-{2-[2-(4-diethylamino)benzylidene]hydrazino}-2-oxoethylbenzamide
- 3-chloro-N-{2-[2-(4-dimethylamino)benzylidene]hydrazino}-2-oxoethylbenzamide
Compared to these compounds, 2-CHLORO-N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific arrangement of functional groups, which can result in different reactivity and applications.
Properties
Molecular Formula |
C31H36ClN5O2 |
|---|---|
Molecular Weight |
546.1g/mol |
IUPAC Name |
2-chloro-N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H36ClN5O2/c1-5-36(6-2)25-17-13-23(14-18-25)21-29(34-30(38)27-11-9-10-12-28(27)32)31(39)35-33-22-24-15-19-26(20-16-24)37(7-3)8-4/h9-22H,5-8H2,1-4H3,(H,34,38)(H,35,39)/b29-21-,33-22+ |
InChI Key |
KUQJHNZBPUCOJM-RLEUAXHZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)\NC(=O)C3=CC=CC=C3Cl |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)N(CC)CC)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)N(CC)CC)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386658.png)
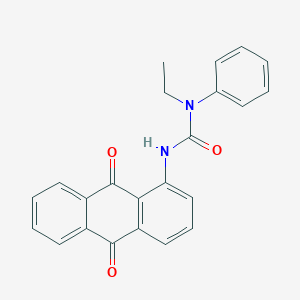
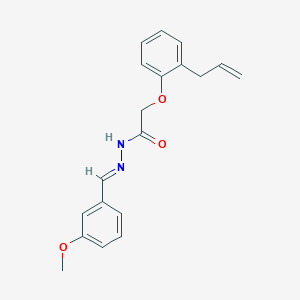
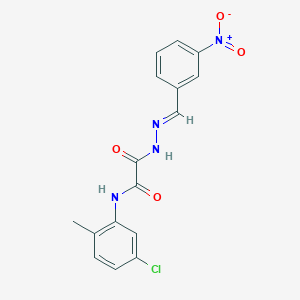
![4-(benzyloxy)-N'-[2-(hexyloxy)benzylidene]benzohydrazide](/img/structure/B386664.png)
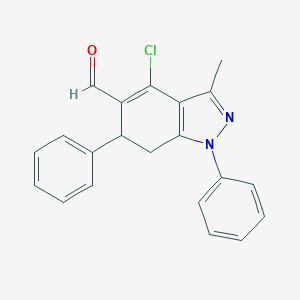
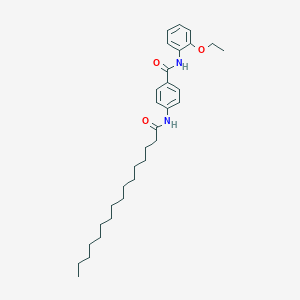
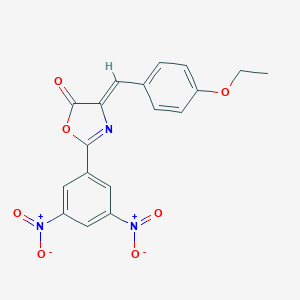

![N-[3-benzylsulfanyl-1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide](/img/structure/B386674.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B386676.png)
![5-[(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386677.png)

